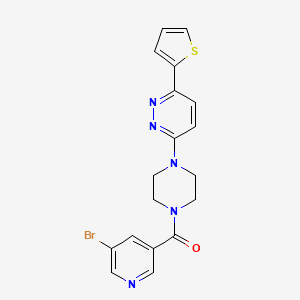

(5-Bromopyridin-3-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyridin-3-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16BrN5OS and its molecular weight is 430.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the enzyme α-glucosidase , which plays a crucial role in the treatment of type II diabetes mellitus .

Mode of Action

It can be inferred that similar compounds inhibit the enzyme α-glucosidase , which breaks down carbohydrates into simple sugars. By inhibiting this enzyme, these compounds can potentially slow down the digestion of carbohydrates and reduce the rise in blood sugar after a meal .

Biochemical Pathways

By inhibiting α-glucosidase, similar compounds can affect the carbohydrate digestion pathway . This can lead to a slower release of glucose into the bloodstream, which can help manage blood sugar levels in individuals with type II diabetes .

Result of Action

Similar compounds have been shown to inhibit α-glucosidase , which can slow down the digestion of carbohydrates and reduce the rise in blood sugar after a meal . This can potentially help manage blood sugar levels in individuals with type II diabetes .

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN4OS with a molecular weight of approximately 420.35 g/mol. The compound features a brominated pyridine ring, a piperazine moiety, and a thiophenyl-pyridazine substituent, which are key to its biological activity.

The primary mechanism through which this compound exerts its effects involves interaction with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors involved in disease processes, particularly in cancer and infectious diseases. For instance, compounds with similar structures have been shown to target poly (ADP-ribose) polymerases (PARP) , leading to impaired DNA repair mechanisms in cancer cells.

Anti-Tubercular Activity

Recent studies have evaluated the anti-tubercular efficacy of related compounds. For example, derivatives synthesized from similar scaffolds have demonstrated significant inhibitory activity against Mycobacterium tuberculosis. In one study, compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating promising anti-tubercular properties .

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has also been explored. A related study highlighted that certain derivatives showed cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of tumor growth. Specifically, compounds demonstrated the ability to induce apoptosis in cancer cells, showcasing their potential as therapeutic agents against malignancies .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or the introduction of different substituents on the pyridine and thiophene rings can significantly alter the potency and selectivity of these compounds against specific biological targets. For instance, variations in halogen substitutions on the pyridine ring have been linked to enhanced anti-tumor activity .

Case Studies

- Anti-Tubercular Efficacy : A series of substituted piperazine derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, demonstrating significant promise for further development as anti-tubercular agents .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of these compounds on HEK-293 cells, revealing low toxicity levels and suggesting a favorable safety profile for potential therapeutic use .

Data Tables

| Compound Structure | IC50 (μM) | Target | Activity |

|---|---|---|---|

| Compound A | 1.35 | Mtb | Anti-tubercular |

| Compound B | 2.18 | Mtb | Anti-tubercular |

| Compound C | 25.72 | Cancer | Cytotoxicity |

| Compound D | 45.2 | Cancer | Cytotoxicity |

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN5OS/c19-14-10-13(11-20-12-14)18(25)24-7-5-23(6-8-24)17-4-3-15(21-22-17)16-2-1-9-26-16/h1-4,9-12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNBEWWQOGTLGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC(=CN=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.